molecular formula C32H37NO9S3 B11515109 Tetraethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetraethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11515109
M. Wt: 675.8 g/mol
InChI Key: MRYJQYPESRZHPZ-UHFFFAOYSA-N
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Description

2’,3’,4,5-TETRAETHYL 5’,5’-DIMETHYL-6’-(2-METHYLPROPANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4,5-TETRAETHYL 5’,5’-DIMETHYL-6’-(2-METHYLPROPANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, including the formation of the spiro compound and the introduction of various substituents. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,3’,4,5-TETRAETHYL 5’,5’-DIMETHYL-6’-(2-METHYLPROPANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

2’,3’,4,5-TETRAETHYL 5’,5’-DIMETHYL-6’-(2-METHYLPROPANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new drugs.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2’,3’,4,5-TETRAETHYL 5’,5’-DIMETHYL-6’-(2-METHYLPROPANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C32H37NO9S3

Molecular Weight

675.8 g/mol

IUPAC Name

tetraethyl 5',5'-dimethyl-6'-(2-methylpropanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H37NO9S3/c1-9-39-27(35)21-22(28(36)40-10-2)43-25-20(18-15-13-14-16-19(18)33(31(25,7)8)26(34)17(5)6)32(21)44-23(29(37)41-11-3)24(45-32)30(38)42-12-4/h13-17H,9-12H2,1-8H3

InChI Key

MRYJQYPESRZHPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=CC=CC=C4N(C2(C)C)C(=O)C(C)C)C(=O)OCC

Origin of Product

United States

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